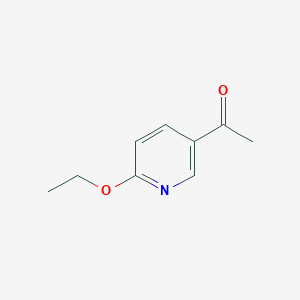

1-(6-Ethoxypyridin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYSMHPKSICTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone (CAS 885229-37-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

1-(6-Ethoxypyridin-3-yl)ethanone, registered under CAS number 885229-37-8, is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its strategic importance lies in the unique combination of a reactive acetyl group at the 3-position and an electron-donating ethoxy group at the 6-position of the pyridine ring. This arrangement provides a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly those targeting key enzymes in signaling pathways implicated in a variety of diseases. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its role in the development of next-generation therapeutics, such as kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885229-37-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid (predicted) |

| Synonyms | 3-Acetyl-6-ethoxypyridine |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];

// Define invisible nodes for positioning hydrogens H1 [label="H", pos="2.3,0.8!"]; H2 [label="H", pos="2.3,-0.8!"]; H3 [label="H", pos="0.8,-2.3!"]; H4 [label="H", pos="-0.8,-2.3!"]; H5 [label="H", pos="-2.3,-0.8!"]; H6 [label="H", pos="-2.3,0.8!"]; H7 [label="H", pos="-0.8,2.3!"]; H8 [label="H", pos="0.8,2.3!"];

// Position the atoms N1 [pos="0,1.5!"]; C1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"]; O1 [pos="2.6,1.25!"]; C6 [pos="3.9,0.75!"]; C7 [pos="5.2,1.25!"]; O2 [pos="0,-2.9!"]; C8 [pos="2.6,-1.25!"]; C9 [pos="3.9,-0.75!"];

// Draw the bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C3 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5]; C8 -- C9 [len=1.5];

}

Caption: Chemical structure of this compound.

Synthetic Strategies: Accessing the Core Scaffold

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its structure suggests several plausible and efficient synthetic routes based on modern organic chemistry principles. The most logical precursor is 5-bromo-2-ethoxypyridine , a commercially available starting material. The introduction of the acetyl group at the 3-position can be achieved through various palladium-catalyzed cross-coupling reactions.

Plausible Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

The introduction of an acetyl group onto an aryl or heteroaryl halide is a well-established transformation. Several methods are applicable, with Stille and Suzuki-Miyaura couplings being among the most robust and widely used in pharmaceutical development.

Caption: Plausible synthetic routes to this compound.

1. Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[1][2][3] In this case, 5-bromo-2-ethoxypyridine would be reacted with an acetyltin reagent, such as acetyltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant consideration.[4]

2. Suzuki-Miyaura Coupling: A widely favored method in the pharmaceutical industry due to the low toxicity of boronic acid reagents.[5][6] The synthesis would involve the reaction of 5-bromo-2-ethoxypyridine with a suitable acetylboronic acid or ester derivative in the presence of a palladium catalyst and a base. This method is known for its high yields and functional group tolerance.

3. Heck Reaction: This reaction could provide an alternative route by coupling 5-bromo-2-ethoxypyridine with an alkene, such as ethyl vinyl ether.[7][8] The initial product of this reaction would be an enol ether, which upon acidic hydrolysis, would yield the desired ketone.[5]

Experimental Protocol: A Generalized Stille Coupling Approach

The following is a representative, self-validating protocol based on established Stille coupling methodologies for similar substrates.[2][3]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-ethoxypyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable anhydrous solvent (e.g., toluene or DMF).

-

Reagent Addition: Add the acetyltin reagent (e.g., acetyltributylstannane, 1.2 eq.) via syringe.

-

Reaction Conditions: Heat the mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization and Spectral Analysis

While a comprehensive, publicly available dataset for this compound is limited, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublet around 8.5-9.0 ppm for H-2, doublet of doublets around 7.8-8.2 ppm for H-4, and a doublet around 6.7-7.0 ppm for H-5).- Quartet for the ethoxy methylene protons (-OCH₂-) around 4.3-4.5 ppm.- Singlet for the acetyl methyl protons (-COCH₃) around 2.5-2.7 ppm.- Triplet for the ethoxy methyl protons (-CH₃) around 1.3-1.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O) signal around 195-200 ppm.- Aromatic carbons of the pyridine ring in the range of 110-165 ppm.- Methylene carbon of the ethoxy group (-OCH₂-) around 60-65 ppm.- Methyl carbon of the acetyl group (-COCH₃) around 25-30 ppm.- Methyl carbon of the ethoxy group (-CH₃) around 14-16 ppm. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 165.- Fragmentation pattern showing loss of a methyl group (M-15) at m/z = 150 and loss of an acetyl group (M-43) at m/z = 122. |

| FTIR | - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- C-O stretching vibrations for the ethoxy group around 1250-1050 cm⁻¹.- Aromatic C-H and C=C/C=N stretching vibrations. |

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dominated by the acetyl group and the pyridine ring. This dual functionality makes it a highly valuable intermediate for building molecular complexity.

-

Reactions at the Acetyl Group: The acetyl group can undergo a wide range of classical ketone reactions. The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. The carbonyl group itself is susceptible to nucleophilic attack, reduction to an alcohol, or conversion to an imine.

-

Reactions on the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in further cross-coupling reactions if a suitable leaving group is present.

The primary utility of this compound is as a precursor for the synthesis of more complex heterocyclic systems, particularly those of pharmaceutical interest. A common synthetic strategy involves the condensation of the acetyl group with other reagents to form a new ring system fused to or substituted on the pyridine core.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is a prime example of a building block for targeted therapies. Its structure is frequently incorporated into inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders.

Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) Inhibitors:

There is substantial evidence from patent literature that ethanone derivatives with similar substitution patterns are key intermediates in the synthesis of inhibitors for Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[4][7][9] These kinases are crucial components of signaling pathways that regulate immune cell function. Inhibitors of these kinases have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis and certain types of cancer.

Caption: General synthetic application in kinase inhibitor development.

The synthesis of these inhibitors often involves a condensation reaction with the acetyl group of this compound to form a more complex heterocyclic system, such as a pyrazolopyrimidine, which serves as the core scaffold of the final drug molecule. The ethoxy group at the 6-position can serve as a key recognition element for binding to the target kinase or can be a site for further synthetic modification to optimize the drug's properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis, while not widely published in detail, can be reliably achieved through modern cross-coupling methodologies. The true value of this compound lies in its ability to serve as a key intermediate for the construction of complex, biologically active molecules, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases. As research in targeted therapies continues to expand, the demand for such strategically functionalized heterocyclic intermediates is likely to grow, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

- 1. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]

- 2. MA32442B1 - Inhibitors of syk protein kinase - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 5. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to the Physical Properties of 1-(6-Ethoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-(6-Ethoxypyridin-3-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental methodologies and the scientific principles that govern these properties. Our focus is on empowering researchers to confidently handle and characterize this compound in a laboratory setting.

Molecular Structure and Core Physicochemical Data

This compound, with the CAS Number 885229-37-8, is a substituted pyridine derivative. The presence of an ethoxy group at the 6-position and an acetyl group at the 3-position of the pyridine ring significantly influences its electronic distribution, and consequently, its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 165.19 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Storage | Room temperature, dry, inert atmosphere | --INVALID-LINK-- |

Predicted and Experimental Physical Properties

While specific experimental data for this compound is not widely published, we can infer its properties based on related structures and provide robust experimental protocols for their determination.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is expected for a pure sample.

Predicted Melting Point: Based on structurally similar compounds, the melting point is anticipated to be in the range of 50-80 °C. For instance, the related compound 1-(6-chloro-5-methoxypyridin-3-yl)ethanone is a solid.

This protocol is designed to provide an accurate and reproducible melting point range.

Caption: Workflow for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, providing a precise measurement.

Boiling Point

As this compound is expected to be a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.

Predicted Boiling Point: The boiling point will be substantially above 200 °C at atmospheric pressure. The presence of the polar carbonyl group and the pyridine nitrogen will lead to strong intermolecular dipole-dipole interactions, increasing the energy required for vaporization.

This method is suitable for small sample quantities.

Caption: Micro-scale method for determining the boiling point of a liquid.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates this equilibrium point.

Solubility

The solubility of this compound in various solvents is a key parameter for its use in synthesis and for purification methods like recrystallization.

Predicted Solubility:

-

Water: Sparingly soluble. The polar acetyl and ethoxy groups, along with the pyridine nitrogen, can form hydrogen bonds with water, but the aromatic ring is hydrophobic.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be soluble due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane): Expected to have low solubility.

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is predicted due to the ability to engage in hydrogen bonding and favorable polar interactions.

Caption: A straightforward workflow for the qualitative assessment of solubility.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridine-H (H2/H4/H5) | m | 7.5 - 9.0 | The electron-withdrawing acetyl group and the pyridine nitrogen will deshield these protons, shifting them downfield. |

| -OCH₂CH₃ | q | ~4.4 | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. |

| -COCH₃ | s | ~2.6 | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

| -OCH₂CH₃ | t | ~1.4 | The terminal methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | 195 - 205 | The carbonyl carbon is highly deshielded. |

| Pyridine Ring Carbons | 120 - 160 | The carbon atoms of the aromatic ring will appear in this region, with their specific shifts influenced by the substituents. |

| -OCH₂CH₃ | ~62 | The carbon atom bonded to the oxygen is deshielded. |

| -COCH₃ | ~26 | The methyl carbon of the acetyl group. |

| -OCH₂CH₃ | ~14 | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| C-O (Ether) | 1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric) | Strong |

| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A prominent peak at m/z = 165.

-

Major Fragments:

-

Loss of a methyl group from the acetyl moiety: [M-15]⁺ at m/z = 150.

-

Loss of the acetyl group: [M-43]⁺ at m/z = 122.

-

Loss of an ethyl group from the ethoxy moiety: [M-29]⁺ at m/z = 136.

-

Conclusion

This technical guide provides a detailed framework for understanding and determining the key physical properties of this compound. By combining predicted data with robust, well-rationalized experimental protocols, researchers can effectively characterize this important chemical intermediate. The provided methodologies are designed to ensure scientific integrity and generate reliable, reproducible results, which are paramount in research and development settings.

1-(6-Ethoxypyridin-3-yl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Addressed to an audience of researchers, medicinal chemists, and drug development professionals, this document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes rigorous analytical methods for its characterization. Furthermore, it explores the compound's significance and applications as a versatile intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system, and in agrochemical research. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and utility.

Introduction to this compound

This compound, with CAS Number 885229-37-8, is a substituted pyridine derivative featuring both a ketone and an ethoxy functional group.[1] The strategic placement of these groups on the pyridine scaffold makes it a highly valuable and reactive intermediate in organic synthesis. The pyridine ring is a common motif in pharmacologically active compounds, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The acetyl group at the 3-position and the ethoxy group at the 6-position provide distinct points for chemical modification, allowing for the construction of diverse and complex molecular architectures. Its utility is most pronounced in the development of novel therapeutic agents and agrochemicals, where it serves as a foundational scaffold for structure-activity relationship (SAR) studies.[2]

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These core attributes are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Exact Mass | 165.189 Da | [1] |

| CAS Number | 885229-37-8 | [1] |

| Functional Groups | Ketone, Alkoxy, Pyridine | [1] |

| Recommended Storage | Room temperature, dry conditions | [2] |

The structure incorporates a stable aromatic pyridine ring, an electron-withdrawing acetyl group which deactivates the ring towards electrophilic substitution but activates the adjacent positions for nucleophilic attack, and an electron-donating ethoxy group which influences the ring's electronics and provides metabolic stability.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl ketones involves Friedel-Crafts acylation or related reactions. However, for pyridine rings, direct Friedel-Crafts acylation is often challenging due to the deactivation of the ring by the nitrogen atom. A more practical approach involves the use of organometallic reagents. A plausible synthesis is outlined below, starting from a commercially available brominated pyridine precursor.

Proposed Synthetic Protocol: Negishi Cross-Coupling

This protocol utilizes a palladium-catalyzed Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of this reaction is based on its high functional group tolerance and generally high yields.

Step 1: Preparation of 2-Ethoxy-5-bromopyridine. This starting material can be synthesized from 2,5-dibromopyridine by selective nucleophilic substitution with sodium ethoxide. The 2-position is more activated towards nucleophilic attack than the 5-position.

Step 2: Formation of the Organozinc Reagent. The acetyl group is introduced via an organozinc reagent. This can be prepared from acetyl chloride and an appropriate zinc source.

Step 3: Palladium-Catalyzed Cross-Coupling. 2-Ethoxy-5-bromopyridine is coupled with the acetyl-zinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the final product.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, argon-flushed flask, add 2-Ethoxy-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq), and anhydrous THF as the solvent.

-

Reagent Addition: Slowly add the pre-formed acetyl zinc reagent (e.g., AcZnCl, 1.2 eq) to the reaction mixture at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality and Rationale:

-

Catalyst Choice: Palladium catalysts with phosphine ligands like dppf are chosen for their efficiency in cross-coupling reactions involving heteroaromatic compounds. They facilitate the key steps of oxidative addition and reductive elimination.

-

Solvent: Anhydrous THF is used as it is an aprotic polar solvent that effectively dissolves the reactants and does not interfere with the organometallic intermediates.

-

Inert Atmosphere: The reaction is run under an inert atmosphere (argon or nitrogen) to prevent the degradation of the catalyst and organometallic reagents, which are sensitive to oxygen and moisture.

References

A Spectroscopic Guide to 1-(6-Ethoxypyridin-3-yl)ethanone: In-Depth Spectral Analysis for Researchers

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As with any compound intended for these applications, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectral data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles of its interpretation, thereby serving as a practical reference for the structural elucidation of this and related molecules.

Predicted Spectral Data

Direct experimental spectra for this compound are not widely available in the public domain. Therefore, the following data has been predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions provide a robust framework for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | 1H | ~2.5 | H-2 |

| ~8.05 | dd | 1H | ~8.5, 2.5 | H-4 |

| ~6.75 | d | 1H | ~8.5 | H-5 |

| ~4.40 | q | 2H | ~7.0 | -OCH₂CH₃ |

| ~2.60 | s | 3H | - | -C(O)CH₃ |

| ~1.40 | t | 3H | ~7.0 | -OCH₂CH₃ |

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | C=O |

| ~164.0 | C-6 |

| ~150.0 | C-2 |

| ~138.0 | C-4 |

| ~129.5 | C-3 |

| ~110.5 | C-5 |

| ~62.0 | -OCH₂CH₃ |

| ~26.5 | -C(O)CH₃ |

| ~14.5 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H (alkane) stretching |

| ~1690 | Strong | C=O (aryl ketone) stretching |

| ~1590, 1470 | Medium-Strong | C=C and C=N (pyridine ring) stretching |

| ~1240 | Strong | C-O (aryl ether) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 150 | Medium | [M - CH₃]⁺ |

| 122 | High | [M - C₂H₅O]⁺ or [M - CH₃CO]⁺ |

| 94 | Medium | [M - C₂H₅O - CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Filtration : Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

-

Referencing : The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] For a solid, a KBr pellet or a Nujol mull can be prepared.[5]

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition : A background spectrum of the salt plates (or KBr pellet/Nujol) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7]

-

Ionization : Electron Ionization (EI) is a common method for small molecules.[8][9]

-

Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[8][10][11]

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear picture of the proton environment in this compound.

-

The downfield region is characterized by three aromatic protons on the pyridine ring. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the acetyl group, appearing as a doublet with a small coupling constant. The H-4 proton will appear as a doublet of doublets, coupled to both H-2 and H-5. The H-5 proton, being adjacent to the electron-donating ethoxy group, will be the most shielded of the aromatic protons and will appear as a doublet.

-

The ethoxy group gives rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl group pattern.

-

The acetyl methyl protons appear as a sharp singlet, as there are no adjacent protons to couple with.

Caption: Predicted ¹H NMR COSY correlations for this compound.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum accounts for all nine unique carbon atoms in the molecule.

-

The carbonyl carbon of the acetyl group is the most deshielded, appearing at a characteristic downfield shift.

-

The carbon atoms of the pyridine ring have distinct chemical shifts influenced by the substituents. The C-6 carbon, bonded to the electronegative oxygen of the ethoxy group, is significantly deshielded. The C-2 and C-4 carbons are also downfield due to the influence of the nitrogen atom and the acetyl group. The C-3 and C-5 carbons are at relatively higher fields.

-

The carbons of the ethoxy and acetyl groups appear in the aliphatic region of the spectrum.

IR Spectrum Analysis

The IR spectrum is dominated by strong absorptions characteristic of the functional groups.

-

A strong, sharp peak around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone.

-

The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong band around 1240 cm⁻¹ corresponds to the C-O stretching of the aryl ether component of the ethoxy group.

-

C-H stretching vibrations of the alkyl groups are observed just below 3000 cm⁻¹.

Mass Spectrum Analysis

The predicted mass spectrum provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation.

-

The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of the compound.

-

Common fragmentation pathways include the loss of a methyl radical from the acetyl group to give a peak at m/z 150.

-

Cleavage of the ethoxy group or the acetyl group can lead to a prominent fragment at m/z 122.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic blueprint for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their in-depth interpretations, offer a solid foundation for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this and structurally related molecules. The synergistic use of these spectroscopic techniques, as outlined, is essential for ensuring the scientific integrity of research in drug discovery and development.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. fiveable.me [fiveable.me]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization and Analysis of 1-(6-Ethoxypyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization and analysis of 1-(6-Ethoxypyridin-3-yl)ethanone, a key heterocyclic building block in modern drug discovery and development. Recognizing the critical need for unimpeachable quality and purity in pharmaceutical intermediates, this document moves beyond rote procedures to offer a validated, multi-technique approach. We will explore a plausible synthetic route and detail the subsequent analytical workflow, encompassing structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), rigorous purity assessment via High-Performance Liquid Chromatography (HPLC), and physicochemical profiling using Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers, chemists, and quality control professionals can confidently establish the identity, purity, and stability of this important compound.

Introduction: The Strategic Importance of Heterocyclic Intermediates

Heterocyclic scaffolds, particularly substituted pyridines, are foundational elements in medicinal chemistry, forming the core of numerous approved therapeutic agents. This compound (CAS No. 885229-37-8) represents a versatile intermediate, featuring a nucleophilic ethoxy group and an electrophilic acetyl moiety on a pyridine ring.[1][2] This specific arrangement of functional groups makes it an attractive precursor for the synthesis of more complex molecules, such as kinase inhibitors, agrochemicals, and other targeted therapeutics.

The integrity of any drug development program hinges on the quality of its starting materials. A poorly characterized intermediate can introduce impurities that derail subsequent synthetic steps, compromise biological assays, and create significant regulatory hurdles. Therefore, a robust and multi-faceted analytical characterization is not merely a quality control measure but a fundamental prerequisite for successful research and development. This guide provides the necessary protocols and scientific context to achieve this.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 885229-37-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Storage | Room temperature, dry conditions | [2] |

Synthesis and Purification Strategy

Rationale for Synthetic Approach

To analyze a compound, one must first obtain it in a pure form. A common and effective method for forming a carbon-carbon bond to attach an acetyl group to a pyridine ring involves the reaction of an organometallic reagent with an acyl chloride. A Negishi-style coupling or, more directly, the reaction of a suitable organozinc compound with acetyl chloride offers a reliable pathway. Organozinc reagents are valued for their functional group tolerance and are generally less reactive than their Grignard or organolithium counterparts, which can reduce side reactions.[3]

The proposed synthesis involves the preparation of an ethoxypyridylzinc reagent followed by its reaction with acetyl chloride. This targeted approach is designed to be high-yielding and minimize the formation of difficult-to-separate impurities.

Proposed Synthetic Protocol

Step 1: Preparation of 6-Ethoxynicotinoyl Chloride This initial step converts a commercially available or synthesized carboxylic acid into a more reactive acyl chloride, primed for the subsequent coupling reaction.

-

To a stirred suspension of 6-ethoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-ethoxynicotinoyl chloride, which can be used in the next step without further purification. The conversion of carboxylic acids to acyl chlorides is a standard and widely documented procedure.[4][5][6]

Step 2: Acylation using Diethylzinc This step forms the target ketone. Diethylzinc is pyrophoric and must be handled with extreme care using air-free techniques.[7][8]

-

In a separate flask under a nitrogen atmosphere, dissolve the crude 6-ethoxynicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add diethylzinc (1.1 eq, typically a 1.0 M solution in hexanes) dropwise via syringe. The reaction is often rapid.[9]

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The rationale for using column chromatography is its ability to separate the target compound from unreacted starting materials and non-polar byproducts based on differential adsorption to the stationary phase.

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexanes).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product of intermediate polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Structural Elucidation and Verification

Once purified, the molecular structure must be unequivocally confirmed. NMR and Mass Spectrometry are the primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For substituted pyridines, the chemical shifts and coupling constants are highly diagnostic of the substitution pattern.[10][11]

Protocol:

-

Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data: The electronic effects of the ethoxy (electron-donating) and acetyl (electron-withdrawing) groups will influence the chemical shifts of the pyridine ring protons.

| ¹H NMR (Predicted) | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-2 | ~8.8 | d | 1H | Pyridine C2-H | Deshielded by adjacent nitrogen and ortho to the acetyl group. |

| H-4 | ~8.1 | dd | 1H | Pyridine C4-H | Deshielded, ortho to the acetyl group and meta to the ethoxy group. |

| H-5 | ~6.8 | d | 1H | Pyridine C5-H | Shielded by the ortho electron-donating ethoxy group. |

| -OCH₂CH₃ | ~4.4 | q | 2H | Ethoxy CH₂ | Methylene protons adjacent to the oxygen atom. |

| -COCH₃ | ~2.6 | s | 3H | Acetyl CH₃ | Methyl protons of the acetyl group. |

| -OCH₂CH₃ | ~1.4 | t | 3H | Ethoxy CH₃ | Methyl protons of the ethoxy group. |

| ¹³C NMR (Predicted) | Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~196 | Acetyl Carbonyl | Typical chemical shift for an aryl ketone. |

| C6 | ~164 | Pyridine C6-O | Carbon attached to the electron-donating ethoxy group. |

| C2 | ~151 | Pyridine C2 | Deshielded by adjacent nitrogen. |

| C4 | ~138 | Pyridine C4 | Aromatic CH. |

| C3 | ~130 | Pyridine C3-Ac | Carbon attached to the electron-withdrawing acetyl group. |

| C5 | ~111 | Pyridine C5 | Shielded by the adjacent ethoxy group. |

| -OCH₂CH₃ | ~62 | Ethoxy CH₂ | Methylene carbon adjacent to oxygen. |

| -COCH₃ | ~26 | Acetyl CH₃ | Methyl carbon of the acetyl group. |

| -OCH₂CH₃ | ~14 | Ethoxy CH₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Expected Result:

-

Molecular Formula: C₉H₁₁NO₂

-

Exact Mass: 165.0790

-

Expected Ion: [M+H]⁺

-

Predicted m/z: 166.0863

Purity Assessment

For applications in drug development, demonstrating high purity is non-negotiable. HPLC is the industry-standard technique for this purpose due to its high resolution and quantitative accuracy.[12][13]

High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any potential impurities, allowing for precise quantification of purity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial for peak purity analysis, which involves comparing UV-Vis spectra across a single chromatographic peak.[14][15] A pure peak will exhibit a consistent spectrum, whereas co-eluting impurities will cause spectral variations.[15]

Protocol:

-

System Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detector: DAD set to monitor at 254 nm and collect spectra from 200-400 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Prepare a sample solution of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Injection: Inject 10 µL of the sample solution.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[13] Perform peak purity analysis using the DAD spectral data.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Diethylzinc - Wikipedia [en.wikipedia.org]

- 8. Diethylzinc [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moravek.com [moravek.com]

- 13. torontech.com [torontech.com]

- 14. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

An In-depth Technical Guide to the Solubility Profile of 1-(6-Ethoxypyridin-3-yl)ethanone

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis, presents a molecular structure poised for nuanced interactions within various solvent systems.[1] As a substituted ethoxypyridine, its solubility is governed by the interplay of the polar pyridine ring, the lipophilic ethyl group, and the ketone functionality. Understanding the solubility profile of this compound is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and ultimately, therapeutic efficacy.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple recitation of methods to offer a strategic, in-depth approach, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols. The methodologies detailed herein are designed to furnish a holistic understanding of the compound's behavior in aqueous and organic media, under varying physicochemical conditions.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound, with its pyridine nitrogen, suggests a degree of aqueous solubility, likely enhanced by the potential for hydrogen bonding.[2] Pyridine itself is miscible with water and a broad range of organic solvents.[3][4] The presence of the ethoxy group introduces a lipophilic character, which may modulate its solubility in polar solvents while enhancing it in non-polar organic solvents. The ketone group further contributes to the molecule's polarity. Based on these structural features, it is anticipated that this compound will exhibit moderate aqueous solubility and good solubility in common organic solvents.[5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₁NO₂ | Determined from chemical structure.[1] |

| Molecular Weight | 165.19 g/mol | Calculated from the molecular formula.[1] |

| pKa | Weakly basic | The pyridine nitrogen can be protonated. |

| LogP | Moderately lipophilic | The ethoxy group contributes to lipophilicity. |

| Aqueous Solubility | Moderate | Balance of polar (pyridine, ketone) and non-polar (ethoxy) groups. |

| Organic Solvent Solubility | High | Expected to be soluble in solvents like ethanol, methanol, DMSO, and DCM. |

Core Experimental Protocols for Solubility Determination

A multi-faceted approach is essential for a thorough solubility assessment. This involves determining both thermodynamic and kinetic solubility, as each provides distinct and valuable insights for different stages of drug development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[6][7][8] The shake-flask method is the universally accepted "gold standard" for this determination.[9][10][11]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline) [12][13]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., purified water, pH-buffered solutions, organic solvents). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator.[10]

-

Equilibration time is critical. A minimum of 24-48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound remains constant).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a stability-indicating HPLC-UV method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Report the temperature, pH of the solvent (measured before and after the experiment), and the equilibration time.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods ideal for early drug discovery, providing an estimate of a compound's solubility from a DMSO stock solution.[4][5][14][15][16] This is particularly useful for screening large numbers of compounds.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry [17]

-

Preparation of Compound Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

-

Incubation and Measurement:

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the light scattering of the samples at various time points using a laser nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which precipitation is first observed.

-

Diagram 2: Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of this compound

A comprehensive solubility profile requires an investigation into the factors that can significantly alter the solubility of the compound.

pH-Dependent Solubility

Given the presence of the basic pyridine nitrogen, the solubility of this compound is expected to be pH-dependent. At lower pH values, the pyridine nitrogen will be protonated, forming a more soluble salt.

Protocol 3: Determination of the pH-Solubility Profile

-

Buffer Selection:

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).[9]

-

-

Solubility Measurement:

-

Perform the thermodynamic shake-flask method (Protocol 1) in each of the selected buffers.

-

-

Data Analysis:

-

Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution.[18] This profile is critical for predicting the compound's behavior in the gastrointestinal tract.

-

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human intestinal fluids.[3][19][20][21][22]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the intestinal environment before a meal.[3][19]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal, containing higher concentrations of bile salts and lecithin.[3][19]

The shake-flask method can be adapted for use with these media to provide more physiologically relevant solubility data.

Crystal Polymorphism

Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[23][24][25][26][27] It is crucial to characterize the solid form of this compound used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and to investigate if different polymorphs have different solubility profiles. Metastable forms are generally more soluble but may convert to a more stable, less soluble form over time.[24][26]

Data Summary and Interpretation

All quantitative data should be meticulously tabulated for clear comparison and interpretation.

Table 2: Example Data Summary for Solubility Profile

| Solvent System | Temperature (°C) | pH (initial) | pH (final) | Solubility (mg/mL) ± SD | Analytical Method |

| Purified Water | 25 | N/A | 7.2 | HPLC-UV | |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | 1.3 | HPLC-UV | |

| Acetate Buffer (pH 4.5) | 37 | 4.5 | 4.6 | HPLC-UV | |

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | 6.8 | HPLC-UV | |

| FaSSIF | 37 | 6.5 | 6.5 | HPLC-UV | |

| FeSSIF | 37 | 5.0 | 5.1 | HPLC-UV | |

| Ethanol | 25 | N/A | N/A | HPLC-UV | |

| Methanol | 25 | N/A | N/A | HPLC-UV | |

| Dichloromethane | 25 | N/A | N/A | HPLC-UV | |

| Dimethyl Sulfoxide | 25 | N/A | N/A | HPLC-UV |

Conclusion

The comprehensive characterization of the solubility profile of this compound is a critical endeavor in its development as a pharmaceutical intermediate. By employing a systematic and logical approach that encompasses both thermodynamic and kinetic solubility assessments, and by investigating the influence of pH, biorelevant media, and crystal polymorphism, researchers can build a robust understanding of its behavior. This knowledge is indispensable for guiding formulation strategies, ensuring reproducible manufacturing processes, and ultimately, contributing to the development of safe and effective medicines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmalesson.com [pharmalesson.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. biorelevant.com [biorelevant.com]

- 20. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. researchgate.net [researchgate.net]

- 24. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 26. jocpr.com [jocpr.com]

- 27. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

1-(6-Ethoxypyridin-3-yl)ethanone chemical structure and IUPAC name

An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will delve into its chemical structure, definitive IUPAC nomenclature, and core physicochemical properties. The primary focus of this document is to present a robust and mechanistically sound synthetic strategy, moving beyond simplistic cataloging of reactions to explain the causal factors behind the selection of a palladium-catalyzed cross-coupling approach. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The pyridine core, an electron-deficient aromatic heterocycle, is functionalized with an electron-donating ethoxy group at the 6-position and an electron-withdrawing acetyl (ethanone) group at the 3-position. This electronic arrangement dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 885229-37-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥98% | [1] |

| Storage Conditions | Store at room temperature, dry | [1] |

Synthesis Pathway: A Mechanistic Approach via Negishi Cross-Coupling

Rationale for Method Selection: Overcoming Pyridine's Inherent Reactivity

A common strategy for synthesizing aryl ketones is the Friedel-Crafts acylation.[2] However, this method is fundamentally unsuitable for electron-deficient aromatic systems like pyridine. The nitrogen atom in the ring acts as a Lewis base, which would preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt and inhibiting the desired electrophilic aromatic substitution.[3]

Therefore, a more sophisticated strategy is required. Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile solution. Among these, the Negishi coupling, which joins an organozinc compound with an organic halide, is exceptionally well-suited for this transformation due to its high functional group tolerance and broad scope, allowing for the coupling of sp²-hybridized carbon atoms.[4][5]

This guide proposes a robust two-step synthesis starting from the readily available 3-bromo-6-ethoxypyridine.

Overall Synthetic Scheme

The synthesis proceeds via two main stages:

-

Formation of the Organozinc Reagent: Activation of the C-Br bond in 3-bromo-6-ethoxypyridine with zinc metal to form the pyridylzinc halide.

-

Palladium-Catalyzed Acylation: Coupling of the in-situ generated organozinc reagent with acetyl chloride.

Caption: Proposed Negishi cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of Negishi couplings and should be adapted and optimized under appropriate laboratory conditions.

Step 1: In-Situ Generation of (6-Ethoxypyridin-3-yl)zinc Bromide

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Causality: Organozinc reagents and the Pd(0) catalyst are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent their degradation and ensure high reaction yields.

-

-

Zinc Activation: Add activated zinc dust to the flask.

-

Initiation: Add a solution of 3-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) to the zinc suspension. Gentle heating may be required to initiate the formation of the organozinc reagent. The reaction progress can be monitored by the consumption of the starting material (e.g., via TLC or GC-MS).

Step 2: Palladium-Catalyzed Cross-Coupling

-

Catalyst Addition: Once the organozinc formation is substantially complete, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Expertise: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems involving ligands like XPhos can offer higher turnover numbers and milder reaction conditions.[6]

-

-

Acylation: Cool the reaction mixture (e.g., to 0 °C) and add a solution of acetyl chloride in anhydrous THF dropwise.

-

Trustworthiness: The slow addition of the highly reactive acyl chloride at a reduced temperature is a self-validating control measure to manage the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated in subsequent synthetic steps.

-

Pharmaceutical Intermediate: This compound is a key building block for more complex molecules, particularly those targeting the central nervous system (CNS).[1] The pyridine scaffold is a common motif in bioactive compounds, and the ethoxy and acetyl groups provide handles for further functionalization to modulate properties like solubility, receptor binding, and metabolic stability.

-

Agrochemical Research: The structural features of this molecule are also valuable in the design of novel pesticides and herbicides.[1]

-

Versatile Building Block: The combination of the nucleophilic ethoxy group and the electrophilic ketone, situated on an aromatic pyridine core, makes it a versatile reagent for constructing diverse chemical libraries for high-throughput screening.[1]

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific hazard information, handling, and disposal procedures.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(6-Ethoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-(6-Ethoxypyridin-3-yl)ethanone, a substituted pyridine derivative identified by the CAS Number 885229-37-8, is an integral building block in modern medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular architectures necessitates a thorough and nuanced understanding of its chemical properties and associated handling protocols. This guide provides a comprehensive overview of the safety and handling of this compound, grounded in authoritative safety data, to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is not merely a matter of regulatory compliance but a foundational pillar of responsible scientific practice.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the first step in any experimental protocol involving this compound. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary control measures.

According to its Safety Data Sheet (SDS), this compound is classified as follows[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

This classification underscores the necessity of avoiding direct contact and inhalation. The causality is clear: the compound's chemical reactivity can lead to localized irritation of the skin, eyes, and respiratory tract, and systemic effects if ingested.

GHS Hazard Summary Table

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[1] A certified chemical fume hood is essential to minimize the concentration of airborne dust or aerosols, directly addressing the respiratory irritation hazard. The fume hood's proper function should be verified before commencing any work.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum requirements for handling this compound[1]:

-

Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[1]

-

Skin and Body Protection: A laboratory coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[1]

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

Figure 1: Standard Laboratory Handling Workflow.

Chapter 3: Safe Handling and Storage

Handling

All handling of this compound should be performed in a manner that minimizes the generation of dust and aerosols.[1] Avoid direct contact with the skin and eyes.[1] Standard good laboratory practices, such as not eating, drinking, or smoking in the laboratory, are essential. After handling, always wash hands thoroughly with soap and water.[1]

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under an inert atmosphere at room temperature.[1][2]

Chapter 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure[1]:

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Consult a physician if irritation persists.

-

In Case of Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a spill, the following steps should be taken[1]:

-

Evacuate Personnel: Evacuate non-essential personnel from the spill area.

-

Ensure Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear the appropriate personal protective equipment as outlined in Chapter 2.

-

Containment: Prevent the spill from entering drains.

-

Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust.

Chapter 5: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

| Property | Value |

| CAS Number | 885229-37-8[1][2][3] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Molecular Weight | 165.19 g/mol [1][2] |

Chapter 6: Stability and Reactivity

This compound is chemically stable under standard ambient conditions (room temperature).[1] However, like many organic compounds, it is important to be aware of potential incompatibilities. Information on specific incompatibilities is not detailed in the provided search results, but as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and strong bases.

Chapter 7: Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] There is no information in the provided search results to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Chapter 8: Disposal Considerations

All waste materials, including contaminated PPE and spill clean-up materials, must be disposed of in accordance with local, state, and federal regulations.[1] The compound should be disposed of as hazardous waste. Do not allow the product to enter drains.[1]

Conclusion

The responsible use of this compound in a research and development setting is predicated on a comprehensive understanding of its hazard profile and the diligent application of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and safe handling practices, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource to support a culture of safety and scientific excellence.

References

Commercial availability of 1-(6-Ethoxypyridin-3-yl)ethanone

An In-Depth Technical Guide to the Commercial Availability and Application of 1-(6-Ethoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 885229-37-8), a key heterocyclic building block for the pharmaceutical and agrochemical industries. The document details its commercial availability, provides an analysis of plausible synthetic routes, and explores its applications as a strategic intermediate in drug discovery, drawing parallels to established synthetic pathways for commercial drugs. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and medicinal chemistry, offering both procurement information and field-proven insights into its chemical utility.

Introduction to a Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring an ethoxy group and an acetyl moiety on a pyridine core, offers multiple points for chemical modification, making it a versatile building block. This compound is particularly relevant in the development of pharmaceuticals, where the pyridine scaffold is a common feature in bioactive molecules targeting a range of conditions, including central nervous system disorders.[1] It also finds use in agrochemical research for the creation of novel pesticides and herbicides.[1] This guide consolidates technical data, commercial sourcing information, and synthetic strategies to facilitate its effective use in research and development settings.

Chemical and Physical Properties

A summary of the key identifiers and molecular information for this compound is presented below. This data is essential for procurement, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 885229-37-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Synonyms | 3-Acetyl-6-ethoxypyridine | N/A |

| Typical Purity | ≥98% | [1] |

| Storage | Room temperature, dry conditions | [1] |

Commercial Availability and Procurement